1,2,3,4,5,6,7,8-Octahydroanthracene

Description

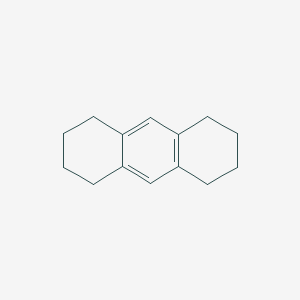

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octahydroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAYMJXHGYUQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC3=C(CCCC3)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148324 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Aldrich MSDS] | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1079-71-6, 26655-71-0 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026655710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydroanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8-octahydroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations

Catalytic Hydrogenation Approaches: Taming the Aromatic Beast

The most direct route to 1,2,3,4,5,6,7,8-octahydroanthracene involves the catalytic hydrogenation of anthracene (B1667546) or its partially hydrogenated relatives. This process, however, is a delicate dance of catalysts, reaction conditions, and the inherent reactivity of the anthracene molecule.

Hydrogenation of Anthracene and Related Aromatic Precursors

The journey from the fully aromatic anthracene to its octahydro-derivative is a stepwise reduction. The initial hydrogenation of anthracene often yields 9,10-dihydroanthracene (B76342), where the central ring's aromaticity is disrupted. wikipedia.org This intermediate can then undergo further reduction and rearrangement to form tetrahydroanthracene (B13747835) isomers, which are subsequently hydrogenated to the desired symmetrical octahydroanthracene (sym-OHA). acs.org The reaction pathway can be influenced by the choice of catalyst and conditions, with some methods reporting the formation of di- and tetrahydroanthracene as the main initial products. mdpi.comsemanticscholar.org

Influence of Catalysts and Reaction Conditions on Product Distribution

The outcome of anthracene hydrogenation is profoundly dependent on the chosen catalyst and the operational parameters. A variety of catalytic systems have been explored, each exhibiting distinct activities and selectivities.

For instance, platinum and rhodium catalysts supported on alumina (B75360) (Al2O3) have shown high efficiency. acs.org Specifically, a Pt/Al2O3 catalyst prepared by strong electrostatic adsorption (SEA) achieved a high selectivity of 93% for symmetrical octahydroanthracene with nearly 100% anthracene conversion at 240 °C and 7 MPa for 10 hours. acs.org In another study, nickel supported on Hβ-zeolite catalyst in supercritical carbon dioxide (sc-CO2) also demonstrated 100% conversion of anthracene at a relatively low temperature of 100 °C, with a total pressure of 7 MPa being optimal for high selectivity towards octahydroanthracene (OHA). mdpi.comresearchgate.net

Binary composite catalysts, such as Fe-Co supported on zeolites like CaA and ZSM-5, have also been investigated. mdpi.comsemanticscholar.org While these catalysts can achieve high anthracene conversion (around 87-91% at 400 °C and 6 MPa), the primary products are often dihydro- and tetrahydroanthracene. mdpi.comsemanticscholar.org The choice of zeolite support can also influence the product distribution, with Fe-Co/ZSM-5 showing a higher isomerizing ability than Fe-Co/CaA. mdpi.com

The reaction conditions, including temperature, pressure, and reaction time, play a crucial role. Higher hydrogen pressure generally favors the formation of more hydrogenated products like octahydroanthracene. mdpi.comresearchgate.net

Table 1: Influence of Catalysts and Conditions on Anthracene Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Anthracene Conversion (%) | Selectivity to sym-Octahydroanthracene (%) |

| Pt | Al2O3-SEA | 240 | 7 | 10 | ~100 | 93 |

| Rh | Al2O3-SEA | - | - | - | - | - |

| Ni | Hβ-Zeolite | 100 | 7 | - | 100 | High |

| Fe-Co | CaA | 400 | 6 | 1 | ~87 | - |

| Fe-Co | ZSM-5 | 400 | 6 | 1 | ~91 | - |

Selective Hydrogenation Strategies and Regiochemical Control

Achieving high selectivity for this compound requires careful control over the reaction to avoid the formation of other isomers or the fully hydrogenated perhydroanthracene. The preferential adsorption of anthracene on the catalyst surface is a key factor influencing the hydrogenation pathway. acs.org For example, it has been proposed that anthracene adsorbs in a parallel manner on Pt/Al2O3 catalysts, leading to the formation of 9,10-dihydroanthracene as an initial product, which then rearranges and further hydrogenates to the symmetrical octahydroanthracene. acs.org In contrast, on Rh/Al2O3, a lateral adsorption might favor different hydrogenation routes. acs.org

Ruthenium nanoparticles have also been shown to promote the selective hydrogenation of anthracene, with the initial reduction occurring at one of the terminal aromatic rings. rsc.org By carefully tuning the reaction conditions, it is possible to favor the formation of partially hydrogenated products. rsc.org

Multi-Step Synthetic Pathways: Building from the Ground Up

Beyond direct hydrogenation, this compound and its derivatives can be constructed through more elaborate multi-step synthetic sequences. These methods offer greater control over the final molecular architecture.

Friedel-Crafts-Based Alkylation and Cyclization Routes

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a powerful tool for the synthesis of octahydroanthracene derivatives. wikipedia.org This can involve the alkylation of an existing octahydroanthracene core or the construction of the tricyclic system through intramolecular cyclization.

For instance, this compound can be alkylated with vinylchlorosilanes in the presence of an aluminum chloride catalyst to produce mono- and bis[2-(chlorosilyl)ethyl] derivatives. koreascience.or.krresearchgate.net This reaction demonstrates the reactivity of the 9 and 10 positions of the central aromatic ring of octahydroanthracene. koreascience.or.krresearchgate.net

Intramolecular Friedel-Crafts reactions are also a viable strategy. beilstein-journals.org A classic example is the Haworth synthesis, which, although more commonly used for other polycyclic aromatic hydrocarbons, illustrates the principle of building the ring system through acylation followed by reduction and cyclization. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder) for Derivative Synthesis

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a key method for constructing the six-membered rings found in anthracene derivatives. nih.gov While the reaction with anthracene itself typically occurs at the central 9,10-positions, it can be directed to the terminal rings by using appropriately substituted precursors. nih.govmnstate.edu

For example, the reaction of anthracene with dienophiles like maleic anhydride (B1165640) is a well-established method for forming adducts at the central ring. mnstate.edumcpherson.edu However, for the synthesis of derivatives that could lead to this compound, one might envision a strategy where a cyclohexadiene derivative (the diene) reacts with a suitable dienophile to form one of the outer rings of the octahydroanthracene skeleton. The synthesis of various anthracene derivatives has been achieved using Diels-Alder reactions with a range of substituted anthracenes and dienophiles. orientjchem.org

Formation from Enediynes via Bergman Cyclization and Trapping Reactions

The Bergman cyclization is a rearrangement reaction where a (Z)-3-ene-1,5-diyne undergoes thermal or photochemical activation to form a highly reactive p-benzyne biradical. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org This intermediate is not typically isolated but is generated in situ and trapped by a suitable reagent. The nature of the trapping agent determines the final product. For the formation of this compound, the trapping agent would conceptually be two equivalents of a C4 synthon, such as cyclohexene (B86901).

The general mechanism commences with the cyclization of the enediyne. This process can require high temperatures, often around 200°C, for acyclic enediynes due to a significant activation energy barrier. organic-chemistry.org However, incorporating the enediyne moiety into a strained cyclic system can dramatically lower the required temperature. wikipedia.org

Once the p-benzyne biradical is formed, it must be efficiently trapped to prevent unwanted side reactions. In the context of forming this compound, the p-benzyne intermediate would theoretically undergo a tandem reaction with a trapping agent like cyclohexene. This trapping can be envisioned as a formal Diels-Alder type cycloaddition, where the "triple bond" of the benzyne (B1209423) acts as a dienophile. ucalgary.ca The reaction of p-benzyne with an alkene like cyclohexene would lead to the formation of a new six-membered ring fused to the newly formed benzene (B151609) ring. A subsequent reaction with a second cyclohexene molecule or a related species would complete the octahydroanthracene skeleton.

The reactivity of the enediyne precursor towards Bergman cyclization can be influenced by various factors, including the substituents on the enediyne and the geometry of the molecule. nku.edu For example, the cyclization of some acyclic quinoxaline (B1680401) and pyrimidine (B1678525) enediynes has been studied, demonstrating the influence of the heterocyclic core on the activation energy of the reaction. nku.edu

The following table provides a conceptual summary of the reactants and conditions that would be involved in the formation of this compound via this methodology, based on the general principles of the Bergman cyclization and benzyne trapping.

| Enediyne Precursor | Trapping Agent | Conditions | Product |

| (Z)-Hex-3-ene-1,5-diyne | Cyclohexene | High Temperature (e.g., >200 °C) or Photochemical | This compound |

| Substituted (Z)-3-ene-1,5-diynes | Cyclohexene | Varies with enediyne structure | Substituted 1,2,3,4,5,6,7,8-Octahydroanthracenes |

| Cyclic Enediynes | Cyclohexene | Milder conditions possible depending on ring strain | Fused Octahydroanthracene derivatives |

Table 1: Conceptual Reaction Parameters for the Synthesis of this compound via Bergman Cyclization and Trapping.

It is important to note that the efficiency of such trapping reactions can be highly dependent on the concentration of the trapping agent and the specific reaction conditions. The high reactivity of the p-benzyne intermediate means it can also react with the solvent or other species present in the reaction mixture, potentially leading to a mixture of products. wikipedia.org

Iii. Reactivity Studies and Mechanistic Investigations

Characteristic Reactions of Saturated Polycyclic Hydrocarbons

The chemical behavior of the saturated portions of 1,2,3,4,5,6,7,8-octahydroanthracene is comparable to that of other saturated polycyclic hydrocarbons. These reactions primarily involve transformations of the C-H bonds of the cyclohexane (B81311) rings.

While specific studies on the oxidation of this compound are not extensively documented, the reactivity of saturated hydrocarbons suggests that oxidation would likely proceed under forcing conditions to yield a variety of products. The benzylic positions (C4a, C8a, C9a, and C10a) are the most susceptible to oxidation due to the stabilizing effect of the adjacent aromatic ring on any radical or cationic intermediates.

In general, the oxidation of saturated hydrocarbons can be initiated by strong oxidizing agents. The reaction likely proceeds through a free radical mechanism, leading to the formation of hydroperoxides, which can then be converted to alcohols, ketones, or carboxylic acids upon further oxidation. The specific products would depend on the oxidant used and the reaction conditions.

This compound can be further hydrogenated to yield perhydroanthracene, a fully saturated C14 hydrocarbon. This reaction typically requires a catalyst, such as platinum on carbon (Pt/C), and is conducted under elevated temperature and pressure. The complete hydrogenation of the aromatic ring eliminates its aromatic character, resulting in a mixture of stereoisomers of perhydroanthracene. youtube.com

Conversely, the dehydrogenation of perhydroanthracene can regenerate the aromatic system. The dehydrogenation of a mixture of perhydroanthracene isomers over a Pt/C catalyst at temperatures between 260-325°C has been shown to produce a complex mixture of products, including this compound and other partially and fully aromatized species. youtube.com The reactivity of the different perhydroanthracene isomers in the dehydrogenation process varies. youtube.com

The selective hydrogenation of anthracene (B1667546) can be controlled to yield this compound. For instance, using a Pt/Al2O3 catalyst, a high selectivity of 93% for symmetrical octahydroanthracene (sym-OHA) can be achieved at 240°C and 7 MPa of hydrogen pressure for 10 hours. koreascience.kr The reaction proceeds via the initial formation of 9,10-dihydroanthracene (B76342), which then rearranges to tetrahydroanthracene (B13747835) before being further hydrogenated. koreascience.kr

Under certain catalytic conditions, isomerization can occur. For example, during attempts at further hydrogenation, isomerization between this compound and its structural isomer, 1,2,3,4,5,6,7,8-octahydrophenanthrene (B1266262), has been observed. masterorganicchemistry.com Computational studies have investigated this ring-shift isomerization catalyzed by acidic zeolites, suggesting that a mechanism involving a five-membered ring intermediate is kinetically favored over a six-membered ring pathway. libretexts.orgmdpi.com The equilibrium between the two isomers is influenced by temperature, with lower temperatures favoring the formation of sym-octahydroanthracene. libretexts.orgmdpi.com

Table 1: Catalytic Hydrogenation of Anthracene to this compound

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Selectivity for sym-OHA (%) |

| Pt/Al2O3 | 240 | 7 | 10 | 93 |

Data from Energy & Fuels, 2022. koreascience.kr

Functionalization and Derivatization Reactivity

The functionalization of this compound can be directed at either the saturated scaffold or the aromatic ring, leading to a diverse range of derivatives.

Direct electrophilic substitution on the saturated cyclohexyl rings of this compound is generally not feasible due to the low reactivity of C-H bonds in alkanes towards electrophiles. However, the aromatic ring readily undergoes electrophilic substitution reactions.

A notable example is the Friedel-Crafts alkylation. The reaction of an isomeric mixture of this compound and 1,2,3,4,5,6,7,8-octahydrophenanthrene with vinylchlorosilanes in the presence of an aluminum chloride catalyst at 80°C has been studied. masterorganicchemistry.com This reaction leads to the formation of 9,10-bis[2-(chlorosilyl)ethyl]-1,2,3,4,5,6,7,8-octahydroanthracenes. Interestingly, under these conditions, the phenanthrene (B1679779) isomer rearranges to the anthracene scaffold, and no dialkylated octahydrophenanthrene products are obtained. masterorganicchemistry.com Monoalkylation, however, yields a mixture of both isomers. masterorganicchemistry.com

While specific examples of selective functional group transformations on this compound are not widely reported, general principles of organic synthesis can be applied to predict potential derivatizations. Functional groups introduced via electrophilic substitution on the aromatic ring can be further modified. For instance, a nitro group could be reduced to an amine, which could then participate in a wide range of reactions to form amides, sulfonamides, or other nitrogen-containing derivatives. An acyl group from a Friedel-Crafts acylation could be reduced to an alkyl group or serve as a handle for further carbon-carbon bond-forming reactions.

The saturated rings can potentially be functionalized through radical reactions, as discussed in the following section.

Radical Chemistry and Ionization Studies

The saturated rings of this compound are expected to exhibit reactivity typical of cycloalkanes in radical reactions. libretexts.orglibretexts.org These reactions involve the formation of radical intermediates, which can then undergo substitution or other transformations.

Light-induced radical substitution reactions, such as bromination with bromine (Br2) or other radical initiators, are expected to occur on the saturated rings. libretexts.org The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. The stability of the resulting radical intermediate would influence the regioselectivity of the reaction, with the benzylic positions being the most likely sites of initial attack.

In the context of ionization studies, the mass spectrum of this compound provides insights into its fragmentation pattern under electron ionization. The molecular ion ([M]+•) is observed, and its fragmentation can lead to various daughter ions. The fragmentation of alkanes and cycloalkanes in mass spectrometry often involves the loss of alkyl radicals. youtube.com The fragmentation pattern can be complex, but analysis of the major fragment ions can provide structural information. For this compound, fragmentation is likely to involve the loss of ethylene (B1197577) or other small neutral molecules from the saturated rings, as well as cleavage at the benzylic positions.

Generation and Characterization of Radical Ions

The generation of radical cations from aromatic hydrocarbons is a fundamental step in studying their reactivity and electronic structure. Various methods have been successfully employed for this purpose, including chemical oxidation, electrochemical methods, and photoionization. For polycyclic aromatic hydrocarbons and their derivatives, a common and effective method involves the use of strong oxidizing agents in acidic media. For instance, the radical cation of the related compound, 1,2,3,4,5,6,7,8-octamethylanthracene, has been successfully generated by dissolving its precursor, bis(pentamethylphenyl)methane, in trifluoroacetic acid. This method relies on the strong oxidizing power of the acidic medium to facilitate the removal of an electron from the aromatic system.

The characterization of these radical ions is crucial for understanding their electronic and geometric structure. ESR spectroscopy is a primary tool for this, as it provides information about the distribution of the unpaired electron spin density within the molecule through the analysis of hyperfine coupling constants. Other techniques such as transient absorption spectroscopy can also be employed to study the electronic transitions of the radical ion.

While detailed characterization data for the this compound radical cation is scarce, general principles suggest that the unpaired electron would be delocalized over the central aromatic ring. The hyperfine coupling constants would be sensitive to the geometry of the partially saturated rings and their influence on the electronic structure of the aromatic core.

Investigations into Strong-Field Electron-Nuclear Dynamics and Proton Ejection

The behavior of this compound under intense, ultrashort laser pulses provides significant insights into the fundamental processes of strong-field electron-nuclear dynamics. When subjected to laser pulses with intensities in the range of 0.50 to 4.0x10¹⁴ W cm⁻², the molecule undergoes Coulomb explosion, a process initiated by the rapid removal of multiple electrons. arxiv.org This leads to the ejection of charged fragments, including protons, whose kinetic energy distributions are highly specific to the molecular structure.

A study investigating the proton ejection from this compound, anthracene, and anthraquinone (B42736) using 800 nm, 60 fs laser pulses revealed markedly structure-specific proton kinetic energy distributions. arxiv.org For this compound, the proton kinetic energy distribution was found to be bimodal. arxiv.org A prominent low-energy mode centered at approximately 10 eV was observed, which was the most pronounced among the three molecules studied. arxiv.org This observation suggests a specific pathway for proton ejection that is favored in the partially saturated structure of octahydroanthracene.

The dependence of the features in the kinetic energy distribution on the laser intensity offers a window into the molecular specificity of strong-field phenomena. These include nonadiabatic charge localization, where the charge does not have time to redistribute according to the lowest energy state, and field-mediated restructuring of the molecule, where the strong laser field itself can alter the molecular geometry prior to and during ionization and fragmentation.

The bimodal nature of the proton kinetic energy distribution in this compound points to at least two distinct mechanisms or initial states leading to proton ejection during the Coulomb explosion process. The low-energy component may arise from protons that are ejected at a later stage of the explosion or from regions of lower charge density within the multiply-charged molecular ion. In contrast, the higher-energy component would correspond to protons ejected from regions of higher positive charge, experiencing a stronger Coulombic repulsion.

| Molecule | Proton Kinetic Energy Distribution Features | Maximum (Cutoff) Energy (eV) |

| This compound | Bimodal, with a pronounced low-energy mode around 10 eV. arxiv.org | Not specified, but lower than anthraquinone. |

| Anthracene | Bimodal. arxiv.org | ~50 arxiv.org |

| Anthraquinone | Trimodal. arxiv.org | ~83 arxiv.org |

Iv. Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural determination of organic molecules like 1,2,3,4,5,6,7,8-octahydroanthracene. By analyzing the magnetic properties of atomic nuclei, NMR offers a detailed map of the molecule's hydrogen and carbon framework. careerendeavour.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound provides distinct signals for the different types of protons present. The two aromatic protons on the central ring are chemically equivalent due to the molecule's symmetry and appear as a singlet. The aliphatic protons on the two saturated outer rings are categorized into two groups: those on the carbon atoms directly attached to the aromatic ring (alpha positions) and those on the next set of carbons (beta positions). These aliphatic protons produce complex multiplets in the spectrum. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Providing deeper insight into the carbon backbone, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is crucial for confirming the structure of this compound. Due to the molecule's symmetry, it exhibits a simplified spectrum with four distinct signals. The aromatic carbons are observed in the downfield region, while the aliphatic carbons of the saturated rings appear upfield. The signals are differentiated based on whether the carbon is quaternary (bonded to other carbons only) or tertiary (bonded to a hydrogen atom). careerendeavour.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~6.78 (s, 2H) | ~125.7 |

| Aromatic C (quaternary) | - | ~134.4 |

| Aliphatic CH₂ (alpha to ring) | ~2.7 (m, 8H) | ~29.5 |

| Aliphatic CH₂ (beta to ring) | ~1.8 (m, 8H) | ~23.4 |

Data sourced from Spectral Database for Organic Compounds (SDBS). s = singlet, m = multiplet.

Mass Spectrometry Applications

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental formula of a compound. msu.edu It also provides structural details through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) for Structural Elucidation

In Electron Ionization Mass Spectrometry (EIMS), the this compound molecule is ionized by a high-energy electron beam, resulting in a molecular ion (M⁺) and various fragment ions. msu.edumiamioh.edu The molecular ion peak confirms the compound's molecular weight of 186 g/mol . nist.govnist.gov The fragmentation pattern is characteristic of the structure, often showing losses of ethylene (B1197577) (C₂H₄) units from the saturated rings, which helps in confirming the octahydroanthracene core.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a complex mixture. rjptonline.org This method is particularly useful for analyzing samples from petroleum refining or environmental testing where this compound might be present among numerous other hydrocarbons. The gas chromatograph separates the compounds based on their boiling points and chemical properties, and the mass spectrometer provides a unique mass spectrum for each, allowing for positive identification. nih.gov The retention index, a measure of where the compound elutes from the GC column, is another key identifier, with a standard non-polar retention index for this compound being approximately 1684. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary data on the bonding and electronic structure of this compound. nasa.gov

Infrared (IR) spectroscopy, a form of vibrational spectroscopy, is used to identify the molecule's functional groups by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound shows characteristic C-H stretching vibrations for both its aromatic and aliphatic components. Aromatic C-H stretches typically appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. nih.gov Stretching vibrations of the C=C bonds within the central aromatic ring are also observed in the 1450-1600 cm⁻¹ region. nih.gov

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within the molecule. researchgate.net The UV-Vis spectrum of this compound is defined by the π → π* transitions of the electrons in the central aromatic ring, resulting in characteristic absorption bands in the ultraviolet range. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The gas-phase IR spectrum of this compound, available from the National Institute of Standards and Technology (NIST) WebBook, displays several characteristic absorption bands that correspond to the vibrations of its specific structural components. nist.gov

The molecule's structure is a hybrid of an aromatic core and saturated aliphatic rings. This is clearly reflected in its IR spectrum. The presence of C-H bonds in both the aromatic and aliphatic parts of the molecule gives rise to distinct stretching vibrations. Typically, aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ range. The in-ring C-C stretching of the aromatic core is expected to produce bands between 1600-1400 cm⁻¹. Furthermore, the saturated cyclohexane (B81311) rings will exhibit characteristic C-H bending vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Cyclohexane Rings |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |

| Aliphatic C-H Bend (Scissoring/Bending) | 1470 - 1450 | Cyclohexane Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the delocalized π-electron system of the central aromatic ring.

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | ~200-280 | Substituted Benzene (B151609) Ring |

X-ray Crystallography of Derivatives and Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not widely reported, the study of its derivatives and analogues provides invaluable insights into the structural possibilities of this class of compounds.

Research on the X-ray crystal and molecular structures of various dihydroanthracene derivatives reveals important conformational details. For instance, studies on cis- and trans-9,10-disubstituted-9,10-dihydroanthracenes show that the central ring can adopt boat or planar conformations depending on the nature and stereochemistry of the substituents. rsc.org In some derivatives, the substituents occupy pseudo-axial positions in a boat-shaped central ring. rsc.org

Furthermore, the analysis of more complex anthracene (B1667546) derivatives synthesized for applications in materials science, such as organic electronics, demonstrates how intermolecular interactions dictate the packing of these molecules in the solid state. mdpi.com Techniques like two-dimensional wide-angle X-ray scattering (2D-WAXS) have been used to probe the structural organization of anthracene derivatives in thin films. These studies provide information on molecular orientation and intermolecular distances, which are crucial for understanding the properties of materials derived from these compounds. The supramolecular arrangement in crystals of anthracene derivatives is often governed by a combination of π-π stacking interactions between the aromatic rings and weaker van der Waals forces. mdpi.com These findings on related structures suggest that the solid-state conformation of this compound would be a balance between the steric demands of the fused cyclohexane rings and the tendency for efficient crystal packing.

V. Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. These methods, ranging from semi-empirical to high-level ab initio calculations, can provide detailed information about molecular orbitals, electron distribution, and molecular geometry.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and semi-empirical methods, which use parameters derived from experimental data, are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. youtube.comnih.gov For 1,2,3,4,5,6,7,8-octahydroanthracene, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles.

A hypothetical optimized geometry, based on related structures, would feature C-C bond lengths in the central aromatic ring of approximately 1.39-1.41 Å, characteristic of benzene (B151609) rings. The C-C single bonds in the saturated rings would be around 1.54 Å, and the C=C double bonds in the cyclohexene (B86901) rings would be approximately 1.34 Å. The bond angles within the aromatic ring would be close to 120°, while those in the saturated portions would be nearer to the tetrahedral angle of 109.5°, with some distortion due to ring strain.

Table 1: Predicted Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| Aromatic C-C Bond Length | ~1.40 Å |

| Saturated C-C Bond Length | ~1.54 Å |

| Cyclohexene C=C Bond Length | ~1.34 Å |

| Aromatic C-H Bond Length | ~1.08 Å |

| Saturated C-H Bond Length | ~1.10 Å |

| Aromatic C-C-C Bond Angle | ~120° |

| Saturated C-C-C Bond Angle | ~111° |

Note: The data in this table is hypothetical and based on typical values for similar molecular structures, as specific computational studies for this compound are not widely reported.

Hückel Molecular Orbital (HMO) theory is a simplified method used to determine the energies of molecular orbitals of π electrons in conjugated systems. For this compound, the π system is confined to the central benzene ring. The two double bonds in the outer cyclohexene rings are isolated and not part of the central conjugated system.

Molecular Mechanics and Conformational Dynamics

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a system of atoms. It is particularly useful for studying the conformational dynamics of large molecules.

The two saturated cyclohexene rings in this compound can exist in various conformations, such as chair, boat, and twist-boat. Molecular mechanics simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. It is expected that the lowest energy conformation would involve the two cyclohexene rings in a pseudo-chair or half-chair conformation to minimize both angle and torsional strain.

The process of ring inversion, where one chair-like conformation converts to another, can also be simulated. These simulations would provide the energy barrier for this process, which is a measure of the conformational flexibility of the molecule. For analogous saturated six-membered rings, these barriers are typically in the range of 5-12 kcal/mol.

Molecular mechanics calculations can provide quantitative estimates of the steric energy of different conformers. This energy is a sum of various contributions, including bond stretching, angle bending, torsional strain, and van der Waals interactions. By comparing the steric energies of different conformers, their relative stabilities can be determined.

The total strain energy of the molecule can also be calculated. This is the difference in energy between the actual molecule and a hypothetical strain-free reference compound. For this compound, the strain would primarily arise from the deviation of bond angles from their ideal values in the saturated rings and any steric hindrance between adjacent hydrogen atoms.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Diaxial-like | +5.4 |

| Axial-Equatorial-like | +1.8 |

| Diequatorial-like | 0 |

Note: This data is illustrative and based on the principles of conformational analysis of substituted cyclohexanes. Specific computational data for this compound is not available in the reviewed literature.

Reaction Mechanism Modeling

The modeling of reaction mechanisms for molecules like this compound typically involves the use of quantum chemical methods, such as Density Functional Theory (DFT). These methods allow for the detailed exploration of the potential energy surface of a reaction, mapping out the energetic landscape that connects reactants, transition states, and products.

Computational studies are instrumental in mapping the step-by-step transformations that this compound undergoes during a chemical reaction, such as dehydrogenation to form anthracene (B1667546). This process is not a single event but a series of sequential steps involving the removal of hydrogen atoms and the formation of new double bonds.

A plausible reaction pathway for the complete dehydrogenation of this compound to anthracene can be computationally explored. This would likely proceed through a series of partially hydrogenated intermediates. The initial step would involve the dehydrogenation of one of the saturated rings, leading to the formation of a tetrahydroanthracene (B13747835) isomer. Subsequent dehydrogenation steps would then lead to a dihydroanthracene intermediate and finally to the fully aromatic anthracene.

For each step in this proposed pathway, computational methods can identify the transition state structure, which represents the highest energy point along the reaction coordinate for that particular step. The energy of this transition state is crucial as it determines the activation energy of the step.

Table 1: Hypothetical Computationally Determined Intermediates in the Dehydrogenation of this compound Note: The following data is illustrative and based on typical values for similar reactions, as specific computational data for this compound is not readily available in public literature.

| Reaction Step | Reactant | Intermediate/Product | Transition State (TS) |

| 1 | This compound | 1,2,3,4,5,6-Hexahydroanthracene | TS1 |

| 2 | 1,2,3,4,5,6-Hexahydroanthracene | 1,2,3,4-Tetrahydroanthracene | TS2 |

| 3 | 1,2,3,4-Tetrahydroanthracene | 1,2-Dihydroanthracene | TS3 |

| 4 | 1,2-Dihydroanthracene | Anthracene | TS4 |

Theoretical calculations can also shed light on the role of catalysts in these reactions. For instance, the hydrogenation of anthracene has been studied using binary composite catalysts like Fe-Co on zeolite supports (Fe-Co/CaA and Fe-Co/ZSM-5). mdpi.com Such studies can provide insights into the reverse reaction of dehydrogenation, suggesting potential catalytic surfaces that could lower the activation energies of the individual steps.

Furthermore, advanced techniques such as Reaction Force Analysis can be employed to understand the electronic and structural changes that occur during the reaction, providing a deeper understanding of the forces driving the chemical transformation.

In the proposed dehydrogenation of this compound, it is hypothesized that the initial dehydrogenation step, which breaks the first C-H bonds in a saturated ring, would likely have the highest activation energy and thus be the rate-limiting step. The subsequent steps may proceed more readily as the molecule becomes progressively more aromatic and stabilized.

Table 2: Hypothetical Kinetic Data for the Dehydrogenation of this compound Note: The following data is illustrative and based on typical values for similar reactions, as specific computational data for this compound is not readily available in public literature.

| Reaction Step | Activation Energy (Ea) (kJ/mol) | Relative Rate Constant (k) | Rate-Limiting Step |

| 1 | 150 | k1 | Yes |

| 2 | 120 | k2 > k1 | No |

| 3 | 100 | k3 > k2 | No |

| 4 | 80 | k4 > k3 | No |

The data in the hypothetical Table 2 illustrates that the first step has the highest activation energy, making it the slowest step in the sequence and therefore rate-limiting. Computational kinetic models can also simulate the concentration profiles of the reactant, intermediates, and the final product over time, providing a comprehensive picture of the reaction dynamics.

It is important to note that while these theoretical models provide invaluable insights, they are based on approximations and must be validated against experimental data whenever possible. The synergy between computational predictions and experimental results is crucial for developing a complete and accurate understanding of the chemical behavior of this compound.

Vi. Research Applications and Interdisciplinary Significance

Applications in Complex Organic Synthesis

The structural framework of 1,2,3,4,5,6,7,8-octahydroanthracene is a versatile starting point for the synthesis of more complex molecules. Its utility spans from being a direct precursor to fully aromatic systems to serving as a foundational building block for specialized compounds.

Precursor for Diverse Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.net Anthracene (B1667546) is a well-known example of a linear three-ring PAH. researchgate.net The most direct synthetic application of this compound is its role as a precursor to anthracene. The conversion is typically achieved through dehydrogenation, a chemical reaction that removes hydrogen atoms and forms double bonds, thereby aromatizing the two outer cyclohexyl rings.

This process is analogous to other established industrial syntheses of PAHs, such as the production of acenaphthylene (B141429) from the dehydrogenation of acenaphthene (B1664957) or the synthesis of anthracene from its partially saturated precursor, 9,10-dihydroanthracene (B76342). researchgate.net By controlling the reaction conditions, it is possible to achieve full aromatization to yield anthracene or potentially achieve partial aromatization to produce other tetrahydroanthracene (B13747835) isomers. This makes octahydroanthracene a key substrate in the study of aromatization reactions and the synthesis of a variety of PAHs. sci-hub.boxtsinghua.edu.cn

Building Block for Natural Product Synthesis

While direct applications in the total synthesis of specific natural products are not extensively documented, the rigid tricyclic core of this compound makes it a potentially valuable building block. Its defined three-dimensional structure can serve as a scaffold to construct complex molecular architectures that mimic certain features of natural products like steroids or terpenoids. The saturated rings offer stereocenters that can be controlled and functionalized, which is a critical aspect of synthesizing biologically active molecules.

Research has shown that substituted versions of the octahydroanthracene core, such as 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene, can be synthesized and utilized to create complex derivatives. google.com This demonstrates the viability of the octahydroanthracene framework as a foundational element for building structurally diverse and specialized organic molecules.

Intermediate in the Preparation of Specialized Organic Compounds

The this compound skeleton is a key intermediate in the synthesis of functionalized molecules for various research applications. A notable example is the use of its octamethyl-substituted derivative as an intermediate in the preparation of novel amide and benzamide (B126) compounds. google.com

In a documented synthetic pathway, 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is first prepared and then subjected to nitration followed by reduction to produce an amino group on the central aromatic ring (1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydro-9-aminoanthracene). google.com This amino-functionalized intermediate can then readily react with various acyl chlorides or carboxylic acids to yield a library of specialized amide compounds. google.com This modular approach highlights the utility of the octahydroanthracene core as a non-reactive scaffold to which different functional groups can be attached.

Contributions to Materials Science and Engineering

The unique hybrid structure of this compound suggests its potential for creating novel materials with tailored physical and electronic properties.

Development of Novel Polymeric Materials with Tailored Properties

In polymer science, the properties of the final material are dictated by the monomer units used in its construction. While not yet a widely used monomer, this compound possesses characteristics that make it an intriguing candidate for creating novel polymers. The incorporation of its rigid and bulky structure into a polymer backbone could lead to materials with enhanced thermal stability, high glass transition temperatures, and altered mechanical properties.

The principle is similar to the use of other cyclic monomers, like acenaphthylene, which is used in the manufacturing of plastics and dyes. researchgate.net By creating derivatives of octahydroanthracene with polymerizable functional groups, it could be used as a specialty monomer to impart specific properties into high-performance polymers.

Exploration in Organic Electronics and Semiconductor Design

The field of organic electronics relies on the design and synthesis of organic molecules that can efficiently transport charge. ucl.ac.uk PAHs, including anthracene, are foundational components in the development of organic semiconductors. researchgate.net The electronic properties of these materials, such as the energy levels of their frontier molecular orbitals (HOMO and LUMO), are highly dependent on their molecular structure. ucl.ac.uk

This compound presents a unique platform for designing new organic electronic materials. The central aromatic ring provides a pathway for π-electron delocalization, essential for charge transport, while the outer saturated rings offer several key advantages:

Solubility and Processing: The non-planar, saturated rings can improve the solubility of the molecule in organic solvents, facilitating solution-based processing techniques for device fabrication.

Tuning of Electronic Properties: Functional groups can be attached to the saturated rings. These groups can tune the electronic properties of the aromatic core through inductive effects and control the solid-state packing of the molecules in a thin film, which is critical for efficient charge transport between molecules. researchgate.net

By strategically modifying the octahydroanthracene scaffold, it may be possible to design new organic semiconductors with optimized band gaps and charge carrier mobilities for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | sym-Octahydroanthracene, s-Octahydroanthracene | nih.govnist.gov |

| CAS Number | 1079-71-6 | nih.govnist.govlookchem.com |

| Molecular Formula | C₁₄H₁₈ | nih.govnist.gov |

| Molecular Weight | 186.29 g/mol | nih.govnist.gov |

| Melting Point | 78 °C | lookchem.com |

| Boiling Point | 305.6 °C at 760 mmHg | lookchem.com |

| Density | 1.017 g/cm³ | lookchem.com |

| Flash Point | 136.4 °C | lookchem.com |

| InChIKey | LFAYMJXHGYUQNV-UHFFFAOYSA-N | nih.govnist.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydro-9-aminoanthracene |

| 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene |

| This compound |

| 9,10-dihydroanthracene |

| Acenaphthene |

| Acenaphthylene |

| Anthracene |

| Benzene |

Investigation in Energy Storage and Conversion Technologies

The field of molecular solar thermal energy storage is actively exploring molecules that can absorb solar energy, store it as chemical energy in a metastable isomer, and release it on demand as heat. Anthracene derivatives are promising candidates for such systems due to their photodimerization reactions. Recent research has focused on ortho-dianthrylbenzenes, which undergo efficient photodimerization and exhibit long energy storage times. nih.gov While this specific study does not use the octahydro- moiety, the principle could be extended to its derivatives to fine-tune the energy storage and release properties.

In the realm of battery technology, derivatives of the related anthraquinone (B42736) structure have been investigated as cathodic materials for lithium-ion batteries. lookchem.com The redox activity of the quinone moiety is key to this application. The partial saturation in this compound could be leveraged to modify the redox potential and stability of such materials, potentially leading to improved battery performance.

Investigations in Medicinal Chemistry

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive template for the design of new therapeutic agents. Its ability to present functional groups in a well-defined spatial orientation allows for precise interactions with biological targets.

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The this compound core, with its combination of aromatic and saturated rings, has the potential to be such a scaffold. A Chinese patent application discloses octahydroanthracene compounds for the treatment of tumors and neurodegenerative diseases, suggesting the therapeutic potential of this structural motif. nih.gov The synthesis of various derivatives allows for the creation of compound libraries for screening against a wide range of biological targets. nist.gov

Anti-cancer Activity: Anthracene derivatives have a long history in cancer chemotherapy. Anthracycline antibiotics, which contain a tetracyclic ring system related to anthracene, are widely used anti-cancer drugs. nih.gov More recently, research has focused on other anthracene-based compounds. For instance, 1,8-dihydroxyanthraquinone derivatives have shown promising anticancer properties against nervous system cancers and breast cancer. nih.govchemeo.com These compounds can induce apoptosis (programmed cell death) and intercalate into DNA, disrupting cancer cell proliferation. While direct studies on the anti-cancer activity of this compound are limited, the established activity of related compounds provides a strong rationale for its investigation in this area.

Neurodegenerative Diseases: A patent has been filed for octahydroanthracene compounds with potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease. nih.gov The proposed mechanism involves the modulation of γ-secretase, an enzyme involved in the production of amyloid-beta peptides which are implicated in Alzheimer's pathology. The unique three-dimensional shape of the octahydroanthracene scaffold may allow for selective interaction with specific enzyme binding sites. The antioxidant and neuroprotective effects of various natural compounds are well-documented, and the development of novel synthetic scaffolds like octahydroanthracene could lead to new therapeutic strategies. youtube.comresearchgate.netunm.edu

Estrogenic Activity: Certain polycyclic aromatic hydrocarbons and their metabolites can interact with hormone receptors, leading to estrogenic or anti-estrogenic effects. Studies have shown that hydroxylated derivatives of benz[a]anthracene, a related polycyclic aromatic hydrocarbon, can bind to the estrogen receptor and exhibit estrogenic properties. mdpi.commdpi.com This highlights the potential for derivatives of this compound to also interact with nuclear receptors, which could be exploited for the development of new endocrine-modulating drugs.

Radiopharmaceuticals, which are drugs containing a radioactive isotope, are crucial for diagnostic imaging and targeted radiotherapy. Technetium-99m (99mTc) is a commonly used radionuclide in diagnostic nuclear medicine due to its favorable decay characteristics. mdpi.comnih.gov The development of 99mTc radiopharmaceuticals often involves the use of chelating ligands that can stably bind the technetium metal ion and be attached to a biologically active molecule.

While there is extensive research on technetium complexes with various organic ligands for radiopharmaceutical applications, there is currently no specific published research on the use of this compound as a ligand for technetium complexation. mdpi.com However, the potential to functionalize the octahydroanthracene scaffold with chelating groups opens up the possibility of developing novel 99mTc-based imaging agents. Such agents could potentially target specific receptors or tissues based on the biological activity of the octahydroanthracene derivative.

Role in Catalytic Chemistry

The application of transition metal complexes in catalysis is a cornerstone of modern synthetic chemistry. unm.edu The ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. There is growing interest in using complex organic molecules as ligands to create highly specific catalytic environments.

While the direct catalytic activity of this compound itself has not been reported, its metal complexes have shown potential in this area. Research has been conducted on the synthesis and reactivity of an iron(II) complex of octahydroanthracene, specifically a cationic cyclopentadienyl(η6-arene)iron(II) complex. mdpi.com This study explored the stereochemical control of nucleophilic addition to the complex, which is a fundamental step in many catalytic cycles. Iron complexes, in general, are attractive as catalysts due to the high abundance and low toxicity of iron.

Furthermore, rhodium complexes are widely used in a variety of catalytic transformations. nih.gov Although no rhodium complexes of this compound have been explicitly studied for their catalytic activity, the synthesis of such complexes is feasible and represents a promising area for future research. The unique steric and electronic properties of the octahydroanthracene ligand could lead to novel catalytic activities.

Vii. Future Research Directions and Emerging Areas

Paving the Way for Greener Synthesis: The Quest for Sustainable and Efficient Routes

The development of environmentally benign and economically viable synthetic methods for 1,2,3,4,5,6,7,8-octahydroanthracene is a critical area of future research. Current methods often rely on the hydrogenation of anthracene (B1667546), which can require harsh conditions and expensive catalysts. mdpi.commdpi.comresearchgate.net Future investigations are expected to focus on several key areas to improve sustainability and efficiency.

One promising avenue is the exploration of catalytic systems that operate under milder conditions , utilizing earth-abundant metals and greener solvents. For instance, the use of supercritical carbon dioxide as a solvent in the hydrogenation of anthracene has shown promise in yielding high selectivity for octahydroanthracene at relatively low temperatures. mdpi.com Further research into nanoparticle catalysts and novel support materials could lead to even more efficient and recyclable catalytic systems.

Another area of intense interest is the development of biocatalytic and enzymatic routes to this compound and its derivatives. While the enzymatic oxidation of anthracene is known, the selective enzymatic hydrogenation to the octahydro- level remains a challenge. nih.govacs.org Future research could focus on engineering enzymes or identifying microorganisms capable of performing this transformation, offering a highly selective and environmentally friendly synthetic pathway. The biotransformation of anthracene by certain fungi, which involves oxygenation and ring cleavage, provides insights into potential enzymatic pathways that could be harnessed and modified. nih.gov

Furthermore, advancements in photocatalysis and flow chemistry could offer more efficient and scalable production methods. Visible-light-induced reactions, for example, could provide a milder alternative to traditional Friedel-Crafts alkylation methods for introducing functional groups onto the aromatic core, a key step in creating derivatives. nih.gov

| Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Advanced Catalysis | Milder reaction conditions, recyclability, use of earth-abundant metals. | Nanoparticle catalysts, novel support materials, green solvents. |

| Biocatalysis/Enzymatic Synthesis | High selectivity, environmentally friendly, use of renewable resources. | Enzyme engineering, microbial screening, understanding metabolic pathways. |

| Photocatalysis and Flow Chemistry | Enhanced efficiency, scalability, precise reaction control. | Development of novel photocatalysts, optimization of flow reactor conditions. |

Beyond the Scaffold: Exploring Novel Functionalized Derivatives with Enhanced Properties

The true potential of this compound lies in the creation of novel functionalized derivatives with tailored and enhanced properties. The ability to selectively introduce functional groups onto both the aromatic and aliphatic portions of the molecule opens up a vast chemical space for exploration.

Future research will likely focus on synthesizing derivatives with unique photophysical and electronic properties . By introducing electron-donating or electron-withdrawing groups to the aromatic ring, it may be possible to tune the fluorescence and charge-transport characteristics of these molecules. researchgate.netnih.gov This could lead to applications in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs), where the saturated rings could improve solubility and film-forming properties without significantly disrupting the electronic conjugation of the aromatic core. researchgate.net The synthesis of anthracene derivatives for use in liquid crystals also suggests a potential avenue for octahydroanthracene-based materials.

Another exciting area is the development of octahydroanthracene-based sensors . The rigid scaffold provides a stable platform for attaching recognition units that can selectively bind to analytes of interest. For example, anthracene-based fluorescent probes have been developed for the detection of metal ions. researchgate.net Similar principles could be applied to create octahydroanthracene derivatives for sensing applications, with the saturated rings potentially influencing the selectivity and sensitivity of the sensor.

Building with Blocks: Integration with Supramolecular Chemistry for Advanced Architectures

The rigid and well-defined structure of this compound makes it an attractive building block for the construction of complex supramolecular architectures . While research in this area is still in its infancy, the principles of supramolecular chemistry offer exciting possibilities.

Future work could explore the incorporation of octahydroanthracene units into supramolecular polymers . researchgate.netwikipedia.org By functionalizing the molecule with self-assembling motifs, such as hydrogen-bonding units or host-guest recognition sites, it may be possible to create novel polymeric materials with tunable properties. The reversible nature of supramolecular interactions could lead to materials with stimuli-responsive behavior, self-healing capabilities, and interesting mechanical properties.

Furthermore, the octahydroanthracene scaffold could be used to construct metal-organic frameworks (MOFs) and other porous materials. nih.govresearchgate.net The defined geometry of the molecule could be exploited to create pores of specific sizes and shapes, leading to materials with applications in gas storage, separation, and catalysis. Anthracene-based ligands have already been used to create luminescent MOFs, suggesting that octahydroanthracene derivatives could also yield materials with interesting optical properties. researchgate.net

Unlocking Biological Potential: Detailed Studies of Activity and Mechanism of Action for New Derivatives

Preliminary research has indicated that derivatives of octahydroanthracene may possess interesting biological activities . A patent has described octahydroanthracene compounds with potential therapeutic effects on tumors and neurodegenerative diseases. researchgate.netgoogle.com This opens up a significant avenue for future research in medicinal chemistry.

A key focus will be the synthesis and screening of libraries of new derivatives to identify compounds with potent and selective biological activity. The octahydroanthracene core can be considered a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov By systematically modifying the functional groups on the scaffold, researchers can explore a wide range of biological targets. For example, derivatives could be designed as enzyme inhibitors, targeting specific enzymes involved in disease pathways. nih.govfrontiersin.orgnih.govmdpi.com

Crucially, future studies must go beyond simple screening and delve into the detailed mechanism of action of these new derivatives. Understanding how these molecules interact with biological targets at a molecular level is essential for rational drug design and optimization. Computational studies, such as molecular docking and molecular dynamics simulations, will play a vital role in elucidating these mechanisms and guiding the design of more effective therapeutic agents. figshare.com The known mechanisms of carcinogenesis for polycyclic aromatic hydrocarbons, which involve metabolic activation to DNA-reactive species, will be an important consideration in the safety assessment of any new derivatives. wikipedia.orgresearchgate.nettandfonline.comresearchgate.net

Charting New Territories: Applications in Emerging Technologies and Green Chemistry

The unique properties of this compound and its derivatives make them promising candidates for a variety of emerging technologies and applications in green chemistry.

In the realm of emerging technologies , research could explore the use of octahydroanthracene derivatives in organic electronics, building upon the work done with anthracene-based materials. sigmaaldrich.comcloudfront.netyoutube.comyoutube.com The saturated rings may offer advantages in terms of processability and stability. Furthermore, the potential for these types of molecules to be used in hydrogen storage is an area that warrants investigation, given the need for new materials for a clean energy economy. engineering.org.cnresearchgate.netmdpi.com

From a green chemistry perspective, this compound can be viewed as a sustainable building block . topdutch.comimperial.ac.ukeurekalert.org If it can be synthesized efficiently from renewable feedstocks, it could serve as a platform molecule for the creation of a wide range of materials, including biodegradable polymers . polysciences.comnih.govnih.govwestminster.ac.ukresearchgate.net The incorporation of the rigid octahydroanthracene unit into a polymer backbone could impart desirable thermal and mechanical properties. researchgate.netpolymersource.ca The development of such sustainable materials would contribute to a more circular economy and reduce our reliance on fossil fuels. canteccus.comresearchgate.net

| Application Area | Potential Role of this compound | Research Focus |

|---|---|---|

| Organic Electronics | Soluble and stable components for OLEDs and OTFTs. | Synthesis of functionalized derivatives with tailored electronic properties. |

| Hydrogen Storage | High hydrogen capacity materials. | Investigation of hydrogen uptake and release properties of derivatives and porous materials. |

| Sustainable Polymers | Bio-based monomer for creating polymers with enhanced properties. | Development of polymerization methods and characterization of new materials. |

| Green Building Blocks | Platform molecule for the synthesis of a variety of chemicals and materials. | Efficient and sustainable synthesis from renewable resources. |

Q & A

Q. What are the key thermodynamic properties of 1,2,3,4,5,6,7,8-octahydroanthracene, and how do they influence experimental design?

- Answer: The compound (C₁₄H₁₈, MW 186.29 g/mol) exhibits a boiling point of 567.2 K and a melting point range of 346–347 K . Its proton affinity (845.4 kJ/mol) and gas basicity (814.7 kJ/mol) suggest moderate stability in protonation reactions, critical for gas-phase studies or catalytic applications. Ionization energy (7.86 eV) indicates susceptibility to electron-impact fragmentation in mass spectrometry. These properties guide solvent selection (e.g., high-boiling solvents for reflux), phase stability assessments, and ionization parameters in analytical workflows. Researchers should cross-validate melting points due to minor discrepancies (e.g., 346 K vs. 347 K) between sources .

Q. What synthetic routes are available for this compound, and how are intermediates characterized?

- Answer: A common method involves reduction of anthracene derivatives. For example, methyl vinyl ketone reacts with tert-butanol and potassium tert-butoxide under nitrogen to yield intermediates, which are purified via column chromatography (neutral alumina) and crystallized (acetone-hexane). Key steps include:

- Reaction optimization: Stirring duration (3–24 hrs) and temperature control to minimize side products.

- Characterization: UV-Vis (λmax for conjugated systems) and IR spectroscopy (C=O stretches at ~1700 cm⁻¹) differentiate α,β- vs. β,γ-unsaturated ketone isomers .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Answer: Use neutral alumina chromatography to separate isomers (e.g., eluting with benzene-ether gradients). Validate purity via:

- Melting point analysis: Compare observed values (e.g., 148–153°C) with literature .

- Gas chromatography-mass spectrometry (GC-MS): NIST databases provide retention indices and fragmentation patterns for cross-referencing .

Advanced Research Questions

Q. How do substituents (e.g., methyl groups) alter the reactivity of octahydroanthracene derivatives?

- Answer: Methyl substituents (e.g., 9,10-dimethyl derivatives) increase steric hindrance, reducing reaction rates in electrophilic substitutions. Computational studies (DFT) predict enhanced stability in alkylated derivatives due to hyperconjugation. Experimental validation includes:

Q. What computational methods are suitable for modeling octahydroanthracene’s electronic structure?

- Answer: Density functional theory (DFT) with B3LYP/6-31G* basis sets predicts ionization energies and proton affinities with <5% deviation from experimental values. Key applications:

- Reaction pathway modeling: Simulate hydrogenation steps to optimize catalyst selection (e.g., Pt/Pd ratios).

- Aromaticity analysis: Use nucleus-independent chemical shift (NICS) to assess ring currents in partially saturated systems .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., melting points) across studies?

- Answer: Discrepancies arise from polymorphic forms or impurities. Mitigation strategies:

Q. What role does octahydroanthracene play in supramolecular or materials chemistry?

- Answer: Its rigid, fused-ring structure enables applications in:

- Host-guest systems: Act as a hydrophobic cavity for nonpolar guests (e.g., fullerenes).

- Organic semiconductors: Modify HOMO-LUMO gaps via alkylation for optoelectronic devices. Validate via cyclic voltammetry and UV-Vis-NIR spectroscopy .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.